N-(3-(1H-imidazol-1-yl)propyl)-3,4-dimethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(1H-imidazol-1-yl)propyl)-3,4-dimethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic compound that features a unique combination of imidazole, benzamide, and benzo[d]thiazole moieties
Mechanism of Action
Target of Action
The compound, also known as N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride, is a derivative of imidazole . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Mode of Action
Imidazole derivatives are known to interact with various targets, leading to a wide range of biological activities . For instance, some imidazole derivatives have been found to inhibit COX-1, an enzyme involved in inflammation .
Biochemical Pathways
Given the broad range of activities exhibited by imidazole derivatives, it can be inferred that multiple pathways may be affected .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Some imidazole derivatives have been found to exhibit anti-inflammatory activity, potentially through the inhibition of cox-1 .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-3,4-dimethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves multiple steps:
Formation of the Imidazole Derivative: The initial step involves the preparation of 3-(1H-imidazol-1-yl)propylamine. This can be achieved through the reaction of imidazole with 3-chloropropylamine under basic conditions.
Synthesis of the Benzamide Intermediate: The next step involves the synthesis of 3,4-dimethoxybenzoyl chloride from 3,4-dimethoxybenzoic acid using thionyl chloride.
Coupling Reaction: The 3-(1H-imidazol-1-yl)propylamine is then reacted with 3,4-dimethoxybenzoyl chloride to form the intermediate benzamide.
Introduction of the Benzo[d]thiazole Moiety: The final step involves the coupling of the benzamide intermediate with 6-methoxybenzo[d]thiazole-2-amine under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imidazole ring or the benzamide moiety, potentially leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzamide and benzo[d]thiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides and benzo[d]thiazoles.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in the study of enzyme mechanisms and cellular pathways.
Medicine
Medically, N-(3-(1H-imidazol-1-yl)propyl)-3,4-dimethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(1H-imidazol-1-yl)propyl)-3,4-dimethoxybenzamide
- N-(6-methoxybenzo[d]thiazol-2-yl)benzamide
- 3,4-Dimethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide
Uniqueness
N-(3-(1H-imidazol-1-yl)propyl)-3,4-dimethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is unique due to its combination of imidazole, benzamide, and benzo[d]thiazole moieties. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for research and therapeutic applications.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-3,4-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S.ClH/c1-29-17-6-7-18-21(14-17)32-23(25-18)27(11-4-10-26-12-9-24-15-26)22(28)16-5-8-19(30-2)20(13-16)31-3;/h5-9,12-15H,4,10-11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RANSSFAGDJEQOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC(=C(C=C4)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.